3-Phenyl vs. 2-Methyl Substitution: Resistance Phenotype
The target compound features a 3-phenyl substituent on the oxathiine ring, replacing the 2-methyl group of carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide). Georgopoulos et al. (1978) demonstrated that 4′-phenylcarboxin—an oxathiin carboxamide with a phenyl substituent on the anilide ring—was more inhibitory to the SDC from one category of carboxin-resistant Ustilago maydis mutants than from the wild-type strain, representing a case of negative cross-resistance. This established the principle that phenyl substitution on the oxathiin scaffold can reverse the resistance phenotype [1]. The Hardison (1971) study further showed that a 2′-phenyl substitution on the anilide ring of nonoxidized carboxin analogs (compound F427) caused serious reduction of activity against all three tested diseases compared to carboxin, indicating that the position and nature of phenyl substitution profoundly alters biological outcome [2]. The target compound's 3-phenyl group on the oxathiine heterocycle (rather than the anilide) represents a distinct pharmacophoric motif for which the resistance profile has not been characterized, providing a unique probe for studying structure-dependent SDH inhibition in carboxin-resistant isolates.
| Evidence Dimension | Oxathiine ring C-3 substituent identity and associated resistance phenotype |
|---|---|
| Target Compound Data | 3-phenyl substitution on 5,6-dihydro-1,4-oxathiine-2-carboxamide scaffold; resistance profile against carboxin-resistant SDH mutants not characterized in published literature |
| Comparator Or Baseline | Carboxin: 2-methyl substitution; carboxin-resistant mutants show reduced SDC inhibition. 4′-Phenylcarboxin: demonstrated negative cross-resistance (greater inhibition of mutant SDC than wild-type) in U. maydis. |
| Quantified Difference | Qualitative difference: 3-phenyl oxathiine substitution is structurally distinct from both the 2-methyl (carboxin) and 4′-phenyl anilide (4′-phenylcarboxin) motifs. The Hardison study showed that phenyl-substituted nonoxidized analogs lost activity against all three tested diseases compared to carboxin, but the 3-phenyl oxathiine position has not been evaluated in the same disease panel. |
| Conditions | Georgopoulos et al. (1978): SDC inhibition assays in mitochondrial preparations from wild-type and carboxin-resistant U. maydis and A. nidulans strains. Hardison (1971): in planta systemic fungicidal activity against Puccinia striiformis, Ustilago striiformis, and Urocystis agropyri after soil application in Poa pratensis. |
Why This Matters
For researchers investigating structure-dependent resistance breaking in SDH inhibitors, the 3-phenyl oxathiine scaffold represents a structurally distinct chemotype from the extensively studied 2-methyl carboxin series, offering a unique probe for mapping differential binding interactions at the ubiquinone-binding (Qp) site of SDH.
- [1] White, G. A., Thorn, G. D., & Georgopoulos, S. G. (1978). Oxathiin carboxamides highly active against carboxin-resistant succinic dehydrogenase complexes from carboxin-selected mutants of Ustilago maydis and Aspergillus nidulans. Pesticide Biochemistry and Physiology, 9(2), 165–182. DOI: 10.1016/0048-3575(78)90077-9. View Source
- [2] Hardison, J. R. (1971). Relationships of Molecular Structure of 1,4-Oxathiin Fungicides to Chemotherapeutic Activity Against Rust and Smut Fungi in Grasses. Phytopathology, 61(6), 731–735. DOI: 10.1094/Phyto-61-731. View Source
